molecular formula C23H15N3O2 B6056719 (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile

Cat. No.: B6056719
M. Wt: 365.4 g/mol
InChI Key: JMDYLYAIZVBZNT-GHRIWEEISA-N
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Description

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a phenoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenoxy group is substituted onto a halogenated quinazolinone intermediate.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable aldehyde or ketone in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce reduced quinazolinone derivatives.

Scientific Research Applications

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its quinazolinone core, which is known for its biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and organic semiconductors.

    Biological Research: The compound can be used as a tool for studying biological processes and pathways, particularly those involving quinazolinone derivatives.

Mechanism of Action

The mechanism of action of (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one share structural similarities with (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile.

    Phenoxyphenyl Derivatives: Compounds such as 3-phenoxybenzaldehyde and 3-phenoxybenzoic acid have similar phenoxyphenyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of the quinazolinone core and the phenoxyphenyl group, which may confer distinct biological and chemical properties. This combination can lead to enhanced biological activity, improved binding affinity, and unique chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2/c24-15-17(22-25-21-12-5-4-11-20(21)23(27)26-22)13-16-7-6-10-19(14-16)28-18-8-2-1-3-9-18/h1-14H,(H,25,26,27)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDYLYAIZVBZNT-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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